2,4-Difluoro-5-nitrocinnamic acid
Description
Contextual Significance of the Cinnamic Acid Core Structure in Contemporary Organic Chemistry
Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. wikipedia.org It exists in both cis and trans isomers, with the trans isomer being more common. wikipedia.org The cinnamic acid core is a central intermediate in the biosynthesis of a vast array of natural products, including lignols (precursors to lignin), flavonoids, and phenylpropanoids. wikipedia.org
The versatility of the cinnamic acid structure, which includes a benzene (B151609) ring, an alkene double bond, and a carboxylic acid functional group, allows for various modifications, leading to the synthesis of derivatives with enhanced biological efficacy. nih.gov These derivatives are intermediates in the production of compounds like stilbenes and styrenes and have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
Research Relevance of Fluorine and Nitro Group Substitutions on Aromatic Systems
The introduction of fluorine atoms and nitro groups into aromatic systems significantly influences the molecule's properties, a strategy widely used in medicinal chemistry. nih.govmdpi.com
Fluorine Substitution:
The selective placement of fluorine into a molecule can enhance several pharmacokinetic and physicochemical properties. nih.gov These enhancements include improved metabolic stability and increased membrane permeation. nih.gov The small size and high electronegativity of fluorine can also lead to increased binding affinity to target proteins. nih.gov Furthermore, the difluoromethylene (CF2) group is a bioisostere of an oxygen atom and a carbonyl group, and its incorporation at metabolically vulnerable positions can improve the metabolic stability of bioactive molecules. researchgate.net
Nitro Group Substitution:
The nitro group is a strong electron-withdrawing and highly polar functional group. mdpi.com It has been a key component in the development of various therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. mdpi.com Aromatic nitro compounds are also important in the synthesis of drugs and other pharmaceutically relevant molecules. mdpi.com
Overview of Academic Research Trajectories for 2,4-Difluoro-5-nitrocinnamic Acid
While specific research trajectories for this compound are not extensively documented in publicly available literature, its constituent parts suggest its utility as an intermediate in chemical synthesis. The precursor, 2,4-difluoro-5-nitrobenzoic acid, is a known chemical entity. sigmaaldrich.comnih.gov The synthesis of related compounds, such as 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitrophenylamine, highlights the chemical pathways available for manipulating such substituted aromatic rings. google.com The synthesis of various cinnamic acid derivatives for applications in materials science, such as the preparation of 4,5-dihydrooxazoles, further illustrates the potential research avenues for this class of compounds. researchgate.net
Interactive Data Tables
Table 1: Properties of Cinnamic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ geeksforgeeks.org |
| Molar Mass | 148.161 g·mol⁻¹ wikipedia.org |
| Appearance | White monoclinic crystals wikipedia.org |
| Melting Point | 133 °C wikipedia.orggeeksforgeeks.org |
| Boiling Point | 300 °C wikipedia.orggeeksforgeeks.org |
Table 2: Properties of 2,4-Difluoro-5-nitrobenzoic Acid (a related precursor)
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃F₂NO₄ sigmaaldrich.comnih.gov |
| Molecular Weight | 203.10 g/mol sigmaaldrich.comnih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,4-Difluoro-5-nitrobenzoic acid |
| 2-Fluoro-4-nitrobenzonitrile |
| 2-Fluoro-4-nitrophenylamine |
| 4,5-dihydrooxazoles |
| Benzyl (B1604629) cinnamate |
| Cinnamic acid |
| Cinnamaldehyde (B126680) |
| Ethyl cinnamate |
| Methyl cinnamate |
| Stilbenes |
Structure
3D Structure
Properties
CAS No. |
1807415-57-1 |
|---|---|
Molecular Formula |
C9H5F2NO4 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-4-7(11)8(12(15)16)3-5(6)1-2-9(13)14/h1-4H,(H,13,14) |
InChI Key |
KDAPVYGPMBWFCD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
Origin of Product |
United States |
Elucidating Reactivity and Tailored Derivatization Strategies of 2,4 Difluoro 5 Nitrocinnamic Acid
Multifunctionalization of the Carboxylic Acid Moiety
The carboxylic acid group of 2,4-difluoro-5-nitrocinnamic acid is a prime site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives. These transformations are fundamental in altering the compound's physical, chemical, and biological properties.
Esterification Reactions and Kinetic Studies
Esterification of cinnamic acids can be achieved through various methods, including the classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the reaction kinetics would be influenced by the steric hindrance around the carboxylic acid and the electronic effects of the difluoro- and nitro-substituted phenyl ring. The electron-withdrawing nature of these substituents is expected to enhance the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack by an alcohol.
A hypothetical kinetic study for the esterification with methanol (B129727) could be designed as follows:
| Parameter | Condition |
| Reactants | This compound, Methanol |
| Catalyst | Sulfuric Acid (catalytic amount) |
| Temperature | Reflux |
| Monitoring | 1H NMR spectroscopy or Gas Chromatography |
| Data Points | Concentration of ester at various time intervals |
Amidation Reactions and Mechanistic Investigations
Amidation reactions of carboxylic acids are crucial for the synthesis of amides, which are prevalent in pharmaceuticals and biologically active molecules. silicycle.com The conversion of this compound to its corresponding amide derivatives can be accomplished using a variety of coupling reagents. silicycle.com Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). silicycle.com
The general mechanism for a carbodiimide-mediated amidation involves:
Activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.
Nucleophilic attack by the amine on the activated carbonyl carbon.
Rearrangement and elimination of the carbodiimide-derived urea (B33335) byproduct to yield the final amide.
The presence of electron-withdrawing groups on the phenyl ring of this compound would likely facilitate the initial activation step.
Activated Carboxylic Acid Derivatives for Diverse Coupling Reactions
To enhance the reactivity of the carboxylic acid for coupling reactions, it can be converted into more reactive derivatives. Acid chlorides and acid anhydrides are common activated forms. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding highly reactive acid chloride. This intermediate can then readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to afford a variety of derivatives.
Decarboxylative Halogenation Transformations
Decarboxylative halogenation, also known as the Hunsdiecker reaction and its variations, provides a pathway to replace the carboxylic acid group with a halogen. nih.gov This transformation is a valuable tool for the synthesis of vinyl halides from α,β-unsaturated carboxylic acids like cinnamic acids. nih.govnih.gov
The iododecarboxylation of cinnamic acids can be achieved using various reagents. nih.gov A transition-metal-free approach involves the use of molecular iodine (I₂) in the presence of a suitable base. nih.govacs.org While cinnamic acids, in general, are amenable to this reaction, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, can significantly impact the reaction efficiency.
A potential reaction scheme for the iododecarboxylation is presented below:
| Starting Material | Reagents | Product | Potential Outcome |
| This compound | I₂, Base (e.g., K₃PO₄) | (E)-1-(2,4-difluoro-5-nitrophenyl)-2-iodoethene | Yield may be affected by the electron-withdrawing nitro group. |
The mechanism of halodecarboxylation of α,β-unsaturated carboxylic acids can proceed through different pathways, including radical and concerted mechanisms. The classical Hunsdiecker reaction is believed to involve a radical mechanism. nih.gov However, for some iododecarboxylation reactions, a concerted mechanism, involving the conversion of an aroylhypohalite intermediate, has been proposed. researchgate.net
In the case of this compound, the specific pathway would likely depend on the reaction conditions and the reagents employed. The presence of the nitro group could influence the stability of potential radical intermediates, thereby favoring or disfavoring a radical pathway. Detailed mechanistic studies, potentially involving radical scavengers and computational analysis, would be necessary to elucidate the predominant mechanism for this specific substrate. researchgate.net
Stereochemical Transformations of the α,β-Unsaturated System
The exocyclic double bond in the cinnamic acid moiety is a key site for stereochemical modifications, allowing for the generation of geometric isomers and the construction of cyclobutane (B1203170) rings through photochemical reactions.
Cinnamic acids and their derivatives can exist as two geometric isomers, the E (trans) and Z (cis) forms. nih.gov The thermodynamically more stable E-isomer is typically the commercially available form. However, the less stable Z-isomer can be accessed through photochemical isomerization. mdpi.comresearchgate.netstrath.ac.uk This process often involves irradiation with light, which excites the π-electrons of the double bond, leading to a temporary loss of rigidity and allowing rotation around the carbon-carbon single bond in the excited state. Upon relaxation, the molecule can return to either the E or Z ground state.
The ratio of E to Z isomers at the photostationary state can be influenced by several factors, including the wavelength of light used, the solvent, and the presence of photosensitizers. mdpi.com For instance, visible-light-promoted E-to-Z isomerization of cinnamates has been achieved using organophotocatalysts like fac-Ir(ppy)₃. mdpi.com The selectivity of this isomerization can be tuned by the substitution pattern on the aromatic ring and the double bond itself. mdpi.com In the case of this compound, the electron-withdrawing nitro and difluoro groups are expected to influence the electronic properties of the chromophore and thus the efficiency and selectivity of the isomerization process. The development of a one-pot protocol for the conversion of cinnamic acid derivatives into angularly-fused dihydrocoumarins harnesses photochemical E → Z alkene isomerization enabled by energy transfer catalysis using inexpensive thioxanthen-9-one (B50317) under irradiation. researchgate.net
The ability to control the E/Z stereochemistry is crucial as the different isomers can exhibit distinct physical properties and biological activities. Moreover, the Z-isomer is often a key intermediate in certain cyclization reactions, such as the synthesis of coumarins. mdpi.com
The α,β-unsaturated system of cinnamic acids can undergo [2+2] cycloaddition reactions upon exposure to ultraviolet light, leading to the formation of cyclobutane dimers known as truxillic and truxinic acids. chemistry-online.com This reaction is a powerful tool for constructing four-membered rings with high atom economy. chemistry-online.com The photodimerization of trans-cinnamic acid in the solid state can produce a single stereoisomer, highlighting the role of crystal packing in directing the reaction's outcome. chemistry-online.com
For this compound, the electronic nature of the aromatic ring, with its strongly electron-withdrawing substituents, would likely influence the photochemical reactivity. The photodimerization of cinnamic acid derivatives can be challenging in solution due to competing E/Z isomerization. bilkent.edu.tr However, template-directed approaches have been developed to control the regio- and stereoselectivity of these cycloadditions. bilkent.edu.trthieme-connect.comorganic-chemistry.org By using a covalent template such as 1,8-dihydroxynaphthalene, two cinnamic acid molecules can be held in close proximity and with the correct orientation for a selective [2+2] cycloaddition to occur upon irradiation. bilkent.edu.trorganic-chemistry.org This method allows for the synthesis of a variety of symmetrical and unsymmetrical β-truxinic acids as single diastereomers in high yields. bilkent.edu.tr
The resulting cyclobutane products, with their rigid structures and multiple stereocenters, are valuable scaffolds for the synthesis of natural products and biologically active molecules. thieme-connect.com
Reactivity Modulations Induced by Difluoro and Nitro Aromatic Substituents
The difluoro and nitro groups on the aromatic ring of this compound profoundly influence its reactivity, enabling a range of useful transformations including reductive cyclizations and nucleophilic aromatic substitutions.
The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. In the context of ortho-substituted nitroaromatics, this reduction can be coupled with a cyclization reaction to form heterocyclic systems. For this compound, the nitro group is positioned ortho to a fluorine atom and meta to the cinnamic acid side chain. While direct intramolecular cyclization involving the cinnamic acid moiety might be challenging due to the meta relationship, intermolecular reactions followed by cyclization, or intramolecular reactions following a prior modification, are plausible.
A relevant transformation is the reductive cyclization of o-nitrostyrenes or related systems to form indoles and quinolines. organic-chemistry.org The reduction of the nitro group to an amine, followed by intramolecular cyclization onto the double bond of the cinnamic acid side chain, is a known strategy for the synthesis of quinolines. organic-chemistry.org This reaction is often catalyzed by transition metals like palladium or carried out using reducing agents such as iron in acidic media. commonorganicchemistry.commasterorganicchemistry.com The specific conditions for the reduction of the nitro group need to be chosen carefully to avoid the reduction of the α,β-double bond. commonorganicchemistry.comresearchgate.netwikipedia.org Reagents such as tin(II) chloride or sodium dithionite (B78146) are often employed for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org
For example, the synthesis of quinolines from 2-aminostyryl ketones can be achieved through a dehydrative cyclization. nih.gov A similar strategy could be envisioned for this compound, where reduction of the nitro group would generate the corresponding amino-cinnamic acid, which could then be induced to cyclize, potentially leading to a substituted quinolone. The synthesis of quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones catalyzed by iridium is an efficient and environmentally benign method. organic-chemistry.org
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the two fluorine atoms, significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles. nih.govlibretexts.org The fluorine atoms themselves are excellent leaving groups in SNAr reactions.
This reactivity allows for the selective replacement of one or both fluorine atoms with a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govichrom.com The regioselectivity of the substitution is dictated by the activating effect of the nitro group. The fluorine at the C4 position is para to the nitro group, while the fluorine at the C2 position is ortho. Both positions are activated, but the para position is generally more susceptible to nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a negatively charged intermediate. youtube.comlibretexts.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.
This reactivity has been exploited in the synthesis of various functionalized aromatic compounds. For instance, the reaction of 2,4-difluoronitrobenzene (B147775) with amines has been used to create porous organic materials. nih.gov A similar strategy could be applied to this compound to introduce new functionalities onto the aromatic ring, thereby expanding its synthetic utility.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Difluoronitrobenzene Derivatives
| Nucleophile | Substrate | Product(s) | Reference |
| Morpholine | 2,4-Difluoronitrobenzene | 4-Morpholino-2-fluoronitrobenzene, 2-Morpholino-4-fluoronitrobenzene | ichrom.com |
| Amines | 2,4-Difluoronitrobenzene | Mono- and di-substituted products | nih.gov |
| Oxygen, Sulfur, and Nitrogen Nucleophiles | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Substitution of the fluorine atom | beilstein-journals.org |
Strategic Functional Group Interconversions for Complex Molecule Synthesis
The functional groups present in this compound—the carboxylic acid, the nitro group, and the fluorine atoms—can be interconverted into a wide range of other functionalities, providing access to a diverse array of complex molecules. solubilityofthings.comsolubilityofthings.comfiveable.me
The carboxylic acid group can be converted into esters, amides, or alcohols. solubilityofthings.com Esterification can be achieved by reaction with an alcohol under acidic conditions, while amide formation can be accomplished by coupling with an amine using a suitable activating agent. Reduction of the carboxylic acid to a primary alcohol can be performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more selectively with borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF), which would likely not reduce the nitro group or the aromatic ring. imperial.ac.uklibretexts.org
The nitro group is a versatile precursor to an amino group, which can be obtained through reduction with various reagents such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation. commonorganicchemistry.commasterorganicchemistry.comresearchgate.netwikipedia.org The resulting aniline (B41778) derivative can then be further functionalized, for example, through diazotization followed by substitution to introduce a wide range of substituents.
The fluorine atoms, as discussed previously, can be replaced via nucleophilic aromatic substitution. nih.govichrom.com Furthermore, under specific conditions, aryl fluorides can be converted to other functional groups, although this is generally more challenging than substitution on activated rings. Recent advances in catalysis have provided methods for the conversion of C-F bonds. harvard.edu
These functional group interconversions, often used in a strategic sequence, allow for the elaboration of the this compound scaffold into more complex and functionally diverse molecules, making it a valuable building block in organic synthesis.
Table 2: Summary of Potential Functional Group Interconversions of this compound
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |
| Carboxylic Acid (-COOH) | R'OH, H⁺ | Ester (-COOR') | solubilityofthings.com |
| Carboxylic Acid (-COOH) | R'₂NH, Coupling Agent | Amide (-CONR'₂) | solubilityofthings.com |
| Carboxylic Acid (-COOH) | 1. BH₃·THF; 2. H₂O | Primary Alcohol (-CH₂OH) | imperial.ac.uklibretexts.org |
| Nitro Group (-NO₂) | SnCl₂, HCl or Fe, HCl | Amino Group (-NH₂) | commonorganicchemistry.comresearchgate.net |
| Fluoro Group (-F) | Nu⁻ (e.g., R'O⁻, R'₂N⁻, R'S⁻) | Substituted Product (-Nu) | nih.govichrom.com |
Strategic Applications of 2,4 Difluoro 5 Nitrocinnamic Acid in Advanced Organic Synthesis and Material Science
Utilization as a Key Chiral Building Block Precursor
There is currently no available research in the public domain that specifically details the use of 2,4-Difluoro-5-nitrocinnamic acid as a precursor for chiral building blocks. The synthesis of chiral compounds is a critical area of organic chemistry, with applications in pharmaceuticals and agrochemicals. However, methods such as asymmetric hydrogenation or chiral resolution involving this specific cinnamic acid derivative have not been reported in the reviewed literature.
Role in the Construction of Diverse Heterocyclic Frameworks
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. While cinnamic acids, in general, are versatile precursors for various heterocyclic systems, specific examples detailing the conversion of this compound into the following frameworks are not described in the available scientific literature.
Precursor in Nitrogen-Containing Heterocycle Synthesis
General synthetic routes exist for the formation of various nitrogen-containing heterocycles. For instance, quinolinones can be synthesized through methods like the Conrad-Limpach or Gould-Jacobs reactions. vcu.edunih.gov Triazoles, oxadiazoles, pyrazoles, and pyrroles are also accessible through various cyclization strategies. nih.govnih.govnih.govhilarispublisher.comfrontiersin.orgorganic-chemistry.orgpensoft.netorganic-chemistry.orgmdpi.comnih.govderpharmachemica.comresearchgate.netnih.govresearchgate.net However, the application of this compound as the starting material in these syntheses is not documented. The presence of the nitro group and fluorine atoms could potentially influence the reactivity and regioselectivity of these cyclization reactions, but specific studies are lacking.
The synthesis of triazines often involves the trimerization of nitriles or the reaction of amidines with various reagents. nih.govresearchgate.netnih.gov Again, no literature specifically links this compound to these synthetic pathways.
Design and Synthesis of Novel Heterocyclic Scaffolds
The development of novel heterocyclic scaffolds is a continuous endeavor in drug discovery and materials science. A related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been explored as a building block for the solid-phase synthesis of various heterocyclic systems. nih.gov This suggests that this compound could theoretically serve a similar purpose, but dedicated research to this effect has not been published.
Application as a Ligand in Engineered Nanomaterials
The surface functionalization of nanomaterials with organic ligands is a key strategy to tailor their properties for specific applications. Carboxylic acids are commonly used as ligands to stabilize nanocrystals and influence their electronic and optical characteristics.
Tailoring Ligand-Nanocrystal Surface Coordination Chemistry
No studies were found that investigate the coordination chemistry of this compound on the surface of nanocrystals. The specific binding modes and the resulting surface coverage and stability are therefore unknown.
Influence on Electronic and Optical Properties of Hybrid Materials
The electronic and optical properties of hybrid materials are highly dependent on the nature of the organic ligands. The electron-withdrawing fluorine and nitro groups on the aromatic ring of this compound could, in principle, modulate the electronic structure of functionalized nanomaterials. However, without experimental or theoretical studies, any potential influence remains speculative.
Contributions to Bioorthogonal Chemical Transformations
Development of Functional Probes and Conjugation Tools
There is currently no available scientific literature detailing the use of this compound in the development of functional probes or conjugation tools for bioorthogonal chemistry.
Inverse Electron Demand Diels-Alder Cycloaddition Reactions with Tetrazines
There are no documented studies or data on the participation of this compound or its derivatives in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2,4 Difluoro 5 Nitrocinnamic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,4-difluoro-5-nitrocinnamic acid, both solid-state and solution-state NMR techniques provide invaluable information.
Application of Solid-State 13C CP-MAS NMR for Reaction Progress Monitoring
Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectroscopy is a powerful, non-destructive technique for analyzing solid samples, making it ideal for monitoring the progress of solid-phase or heterogeneous reactions that produce this compound. michael-hunger.deescholarship.org By acquiring ¹³C CP-MAS NMR spectra at different reaction time points, researchers can observe the disappearance of reactant signals and the emergence of product signals.
The key advantage of this method is its ability to provide detailed molecular-level information about the solid material without the need for dissolution. sdu.dk The chemical shifts of the carbon atoms in the starting materials will differ significantly from those in the final product due to changes in their chemical environment. For example, the formation of the acrylic acid side chain and the substitution pattern on the aromatic ring can be tracked by the appearance of characteristic peaks.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Carbon (C=O) | 165-170 |
| Vinylic Carbon (α to COOH) | 115-125 |
| Vinylic Carbon (β to COOH) | 140-150 |
| C1 (Aromatic) | 125-130 |
| C2 (Aromatic, C-F) | 155-160 (doublet) |
| C3 (Aromatic) | 110-115 (doublet) |
| C4 (Aromatic, C-F) | 150-155 (doublet) |
| C5 (Aromatic, C-NO₂) | 145-150 |
| C6 (Aromatic) | 118-123 (doublet) |
Note: Predicted values are based on known substituent effects and data for similar compounds. Actual values may vary.
Fluorine-19 NMR for Elucidating Fluorine Environments
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orguab.edu In this compound, the two fluorine atoms are in distinct chemical environments, leading to two separate signals in the ¹⁹F NMR spectrum.
The chemical shifts of these fluorine atoms are influenced by the electronic effects of the nitro group and the cinnamic acid moiety. nih.gov Furthermore, spin-spin coupling between the two fluorine atoms (³JFF) and between each fluorine and the neighboring protons (³JFH and ⁴JFH) provides crucial information for assigning the signals to the specific fluorine atoms at the C2 and C4 positions. wikipedia.orgthermofisher.com
Table 2: Expected ¹⁹F NMR Data for this compound
| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |
|---|---|---|
| F at C2 | -110 to -120 | ³J(F2-H3), ⁴J(F2-F4) |
| F at C4 | -125 to -135 | ³J(F4-H3), ⁴J(F4-F2) |
Note: Chemical shifts are referenced to CFCl₃. Values are predictive and based on typical ranges for fluorinated aromatic compounds. ucsb.eduslideshare.net
Advanced Mass Spectrometry Techniques for Reaction Mixture Analysis and Product Validation
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), are indispensable for the analysis of this compound. ESI-MS allows for the gentle ionization of the molecule, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode, which confirms the molecular weight. uab.edu
Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion can induce fragmentation, providing valuable structural information. d-nb.info The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group and the loss of NO₂ (46 Da). whitman.edulibretexts.org These fragmentation pathways help to confirm the presence of the key functional groups.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M-H]⁻ | 202.00 | Deprotonated molecule |
| [M-H-CO₂]⁻ | 158.01 | Loss of carbon dioxide |
| [M-H-NO₂]⁻ | 156.02 | Loss of nitro group |
Note: m/z values are calculated for the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomerism and Electronic Structure Studies
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the chromophores present: the nitrated and fluorinated benzene (B151609) ring and the cinnamic acid double bond, which form an extended conjugated system.
The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and pH. Changes in pH can lead to the deprotonation of the carboxylic acid, causing a shift in the absorption bands. While significant tautomerism is not expected for the primary structure of this molecule, UV-Vis spectroscopy can be used to study potential shifts in electronic distribution and the effects of intermolecular interactions in different environments.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Nitrocinnamic acid |
Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 5 Nitrocinnamic Acid
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is particularly well-suited for elucidating complex reaction mechanisms by mapping out the potential energy surface of a chemical reaction.
Accurate Determination of Transition States and Activation Energy Barriers
Theoretical Prediction of Reaction Pathways and Selectivities
Many chemical reactions can proceed through multiple pathways, leading to different products. DFT can be used to map out these competing reaction pathways and calculate the activation energies for each. The pathway with the lowest activation energy is generally the most favored, allowing for the theoretical prediction of reaction outcomes and selectivities (chemo-, regio-, and stereoselectivity). For 2,4-Difluoro-5-nitrocinnamic acid, which has multiple reactive sites (the carboxylic acid group, the alkene double bond, and the aromatic ring activated by the nitro group), DFT could predict, for example, whether a nucleophile would preferentially attack the carbonyl carbon or add to the double bond under specific reaction conditions.
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application is in the study of intermolecular interactions, which are crucial for understanding biological activity and material properties.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is extensively used in drug discovery to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. nih.gov The docking process involves placing the ligand (this compound) into the binding site of the protein and evaluating the binding affinity using a scoring function. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For instance, a docking study of 4-nitrocinnamic acid with xanthine oxidase revealed that the nitro group was essential for inhibitory activity, forming hydrogen bonds and van der Waals interactions within the enzyme's active site. nih.govrjsocmed.com Similar interactions would be expected for this compound, with the fluorine atoms potentially participating in halogen bonding or other electrostatic interactions.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., HOMO/LUMO Energy Levels, Dipole Moments)
Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn dictates its reactivity and physical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. spectroscopyonline.com A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. DFT calculations can provide precise values for the HOMO and LUMO energies. For comparison, DFT studies on fluorinated phenyl cinnamate liquid crystals have shown how substitutions affect these energy levels. mdpi.com
Table 1: Calculated Electronic Properties of a Hypothetical this compound (Illustrative Data) This table is for illustrative purposes and does not represent experimentally verified data.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
Thermochemical Calculations for Stability and Energetic Profiles of Related Species
Thermochemical calculations are used to determine the thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for assessing the relative stability of different isomers or conformers of a molecule and for predicting the thermodynamics of chemical reactions.
By performing these calculations on this compound and its potential reaction products or intermediates, one can construct an energetic profile of a reaction. This profile provides information on whether a reaction is exothermic or endothermic and whether the products are thermodynamically more stable than the reactants. For example, thermochemical data for ethyl (E)-cinnamate and ethyl hydrocinnamate have been determined experimentally and computationally to understand the energetics of hydrogenation reactions. mdpi.com Similar calculations for this compound would provide valuable information about its stability and the feasibility of various chemical transformations.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitrocinnamic acid |
| Cinnamic acid |
| Ethyl (E)-cinnamate |
| Ethyl hydrocinnamate |
Emerging Research Directions and Future Challenges for 2,4 Difluoro 5 Nitrocinnamic Acid
Innovations in Asymmetric Synthesis and Enantioselective Transformations
The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. For 2,4-difluoro-5-nitrocinnamic acid, the development of asymmetric transformations targeting its prochiral double bond and carboxylic acid functionality presents a significant and valuable research frontier.
One promising avenue is the asymmetric epoxidation of the cinnamic acid double bond. The resulting chiral glycidic acids are highly valuable intermediates. Research on other cinnamic acid derivatives has shown that chiral dioxiranes, generated in situ from a chiral ketone catalyst, can effectively mediate asymmetric epoxidation. acs.orgnih.gov For instance, the epoxidation of methyl (E)-4-methoxycinnamate using a C2-symmetric binaphthyl ketone catalyst yielded the corresponding glycidate with high yield and enantioselectivity. acs.orgnih.gov Adapting such catalytic systems to this compound could provide access to enantiomerically enriched difluoro-nitro-substituted phenylglycidic acids, which are promising precursors for complex molecules. A key challenge will be to overcome the electronic effects of the difluoro and nitro substituents, which may influence the reactivity and selectivity of the epoxidation reaction.
Another critical area is the asymmetric hydrogenation of the alkene moiety. Catalytic hydrogenation is a fundamental reaction, and rendering it enantioselective would provide a direct route to chiral 3-(2,4-difluoro-5-nitrophenyl)propanoic acid. youtube.comlibretexts.org Iridium complexes with chiral phosphine (B1218219) ligands have shown remarkable success in the asymmetric hydrogenation of fluorinated allylic alcohols, suggesting their potential applicability to fluorinated cinnamic acids. rsc.org The development of catalysts that can tolerate the nitro group and achieve high enantioselectivity with the sterically and electronically demanding substrate will be a primary research focus.
The following table summarizes potential asymmetric transformations for this compound based on analogous reactions.
| Transformation | Potential Catalyst Type | Potential Product | Key Challenge |
| Asymmetric Epoxidation | Chiral Ketone/Oxone (Dioxirane) | Chiral (2R,3S)-3-(2,4-difluoro-5-nitrophenyl)glycidic acid | Catalyst tolerance to electron-withdrawing groups, achieving high enantioselectivity. |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium-phosphine complexes | Enantiomerically enriched 3-(2,4-difluoro-5-nitrophenyl)propanoic acid | Achieving high enantioselectivity and chemoselectivity (alkene vs. nitro reduction). |
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol ethers, squaramides) | Chiral adducts with various nucleophiles | Identifying suitable nucleophiles and catalysts for the highly activated substrate. |
Discovery of Unprecedented Reactivity Modes and Synthetic Pathways
The electron-withdrawing nature of the difluoro and nitro substituents strongly activates the carbon-carbon double bond of this compound, making it a potent Michael acceptor. wikipedia.orgorganic-chemistry.org This inherent reactivity opens the door to a variety of synthetic pathways that are yet to be explored.
Future research will likely focus on its participation in Michael addition reactions with a broad range of nucleophiles. wikipedia.orgorganic-chemistry.org While classic Michael donors like malonates are expected to react readily, the exploration of less conventional nucleophiles could lead to novel molecular scaffolds. sctunisie.org For example, the asymmetric Michael addition of aldehydes or ketones, catalyzed by chiral secondary amines, could generate complex products with multiple stereocenters. encyclopedia.pub
Furthermore, the activated alkene functionality makes this compound a prime candidate for cycloaddition reactions . libretexts.orglibretexts.orguc.ptyoutube.comnih.gov The potential for [4+2] (Diels-Alder) or [3+2] (1,3-dipolar) cycloadditions with suitable dienes or dipoles could provide rapid access to complex carbocyclic and heterocyclic frameworks bearing the difluoro-nitrophenyl moiety. A significant challenge in this area will be controlling the regioselectivity and stereoselectivity of these reactions.
The potential for decarboxylative functionalization also represents a novel research direction. Recent advances in photoredox catalysis have enabled the hydrodecarboxylation of carboxylic acids under mild conditions. nih.govnih.gov Applying these methods to this compound could lead to the formation of 2,4-difluoro-5-nitrostyrene, a valuable monomer for polymer synthesis.
Integration into Multicomponent and Cascade Reaction Systems
Multicomponent reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. mdpi.com The reactivity profile of this compound makes it an ideal component for the design of novel MCRs and cascade sequences.
A promising strategy involves using the Michael addition to this compound as an initiating step for a cascade reaction . nih.govresearchgate.netnih.gov20.210.105 The initial adduct could be designed to undergo a subsequent intramolecular cyclization, annulation, or rearrangement, leading to the rapid assembly of complex molecular architectures. For instance, a nucleophile containing a tethered reactive group could be employed, which, after the initial Michael addition, would be positioned to react with another part of the molecule.
The integration of this compound into well-established MCRs like the Ugi or Passerini reaction is another area ripe for exploration. While not a typical component for these reactions, creative modifications or the development of new MCRs centered around its unique reactivity could yield novel classes of compounds.
The following table outlines potential cascade reactions involving this compound.
| Cascade Type | Initiating Step | Potential Subsequent Steps | Potential Product Class |
| Michael-initiated Cyclization | Michael addition of a bifunctional nucleophile | Intramolecular aldol, acylation, or substitution | Highly substituted cyclic compounds |
| Conjugate Addition-Electrocyclization | Conjugate addition of a suitable nucleophile | 6π-electrocyclization | Functionalized carbocycles or heterocycles |
Design and Development of Tailored Catalytic Systems for this compound Conversions
The presence of multiple reactive sites in this compound—the alkene, the nitro group, and the carboxylic acid—necessitates the development of highly selective catalytic systems to achieve specific chemical transformations.
A primary challenge is the chemoselective reduction of either the nitro group or the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) often reduces both functionalities. commonorganicchemistry.com However, specific catalysts can show preference. For instance, transfer hydrogenation using formic acid and a rhodium catalyst has been shown to selectively reduce the alkene in cinnamic acid without affecting the carboxylic acid. chemmethod.com Developing catalytic systems, perhaps using different metals or ligands, that can selectively reduce the nitro group to an amine while leaving the alkene intact, or vice versa, would be highly valuable. commonorganicchemistry.commasterorganicchemistry.com The resulting aminocinnamic acid or nitrophenylpropanoic acid derivatives are important precursors for pharmaceuticals and other functional materials.
Another area of interest is catalytic decarboxylation . While challenging, the direct removal of the carboxylic acid group to yield a substituted styrene (B11656) is a desirable transformation. mdpi.com Research into transition-metal-catalyzed decarbonylative or decarboxylative cross-coupling reactions could provide a pathway to achieve this transformation under relatively mild conditions.
The development of catalysts for the asymmetric fluorination of the aromatic ring or other positions is a more speculative but exciting long-term goal. unizar.esnih.govresearchgate.netnih.gov While the starting material is already fluorinated, the ability to introduce additional fluorine atoms stereoselectively would open up new avenues in medicinal chemistry.
The table below highlights potential selective catalytic transformations.
| Transformation | Catalyst System | Product |
| Selective Nitro Reduction | e.g., SnCl2, Fe/HCl | 3-(2,4-difluorophenyl)acrylic acid, 5-amino- |
| Selective Alkene Hydrogenation | e.g., Rhodium-based transfer hydrogenation catalyst | 3-(2,4-difluoro-5-nitrophenyl)propanoic acid |
| Catalytic Decarboxylation | e.g., Palladium-phosphine complexes | 1,3-difluoro-2-nitro-4-vinylbenzene |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,4-Difluoro-5-nitrocinnamic acid, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves nitration and halogenation steps. For example, nitration of cinnamic acid derivatives using nitric acid in water or ethanol under reflux (3–6 hours) is common. Halogenation may require catalysts like aluminum chloride for fluorine substitution . Optimization involves controlling temperature (reflux vs. room temperature) and stoichiometric ratios of reagents (e.g., nitric acid concentration). Purity can be enhanced via recrystallization or column chromatography.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly NMR to resolve fluorine environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro and carboxylic acid). HPLC with UV detection (e.g., at 254 nm) monitors purity .
Q. What safety protocols are essential when handling this compound?
- Answer: Due to potential hazards (e.g., skin/eye irritation), use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous waste programs, adhering to federal/state regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?
- Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic replication with controlled variables (temperature, reagent purity) is advised. Advanced purification techniques, such as preparative HPLC or fractional crystallization, can isolate byproducts (e.g., regioisomers) for analysis .
Q. What methodologies enable enantiomeric analysis of fluorinated cinnamic acid derivatives?
- Answer: Chiral derivatization using agents like Marfey’s reagent (FDAA) followed by HPLC-MS analysis is effective. Alternatively, chiral stationary phases in HPLC or capillary electrophoresis can separate enantiomers. Computational modeling (e.g., DFT) predicts chiral interactions and guides method development .
Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity in further functionalization?
- Answer: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (e.g., Fukui indices) predict reactive sites. Experimental validation via regioselective reactions (e.g., Suzuki coupling) confirms theoretical models .
Q. What strategies improve the compound’s stability under varying pH or temperature conditions?
- Answer: Stability studies (via accelerated degradation tests) reveal susceptibility to hydrolysis at extreme pH. Buffering agents (e.g., phosphate at pH 7) mitigate degradation. Lyophilization enhances shelf life, while inert atmosphere storage (argon) prevents oxidation .
Q. How can computational tools predict biological activity or solubility of this compound?
- Answer: Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes in inflammation pathways). Solubility parameters (logP) are calculated via software like ChemAxon or Schrödinger. Experimental validation via shake-flask method aligns with predictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
